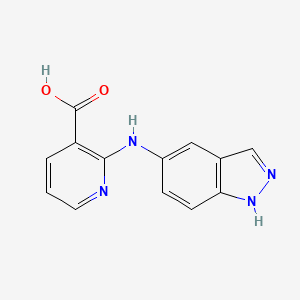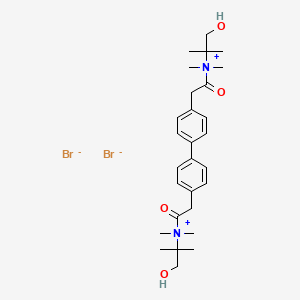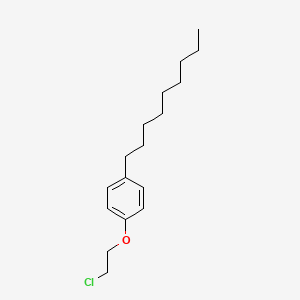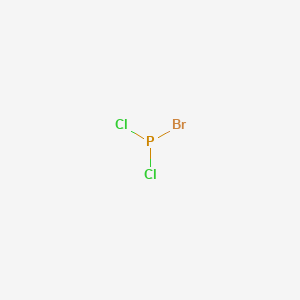
2-(1H-Indazol-5-ylamino)-nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Indazol-5-ylamino)-nicotinic acid is a heterocyclic compound that features both an indazole and a nicotinic acid moiety. Indazole-containing compounds are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The nicotinic acid component is a form of vitamin B3, which is essential for human health.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indazol-5-ylamino)-nicotinic acid typically involves the formation of the indazole ring followed by its attachment to the nicotinic acid moiety. One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material . Another approach involves the Cu(OAc)2-catalyzed formation of the N-N bond in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Indazol-5-ylamino)-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions.
Reduction: The nitro group in the nicotinic acid moiety can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole ring may yield indazole-3-carboxylic acid, while reduction of the nitro group in the nicotinic acid moiety would produce 2-(1H-Indazol-5-ylamino)-nicotinamide.
Aplicaciones Científicas De Investigación
2-(1H-Indazol-5-ylamino)-nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action for 2-(1H-Indazol-5-ylamino)-nicotinic acid involves its interaction with specific molecular targets. The indazole moiety can act as a ligand for various enzymes and receptors, modulating their activity. The nicotinic acid component may contribute to its biological activity by interacting with nicotinic acid receptors, which are involved in lipid metabolism and anti-inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: Known for its anti-inflammatory and anticancer properties.
2H-Indazole: Similar to 1H-indazole but with different reactivity and biological activity.
Nicotinic Acid: Essential for human health, involved in lipid metabolism.
Uniqueness
2-(1H-Indazol-5-ylamino)-nicotinic acid is unique due to its combination of an indazole ring and a nicotinic acid moiety. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H10N4O2 |
|---|---|
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
2-(1H-indazol-5-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10N4O2/c18-13(19)10-2-1-5-14-12(10)16-9-3-4-11-8(6-9)7-15-17-11/h1-7H,(H,14,16)(H,15,17)(H,18,19) |
Clave InChI |
QSZNJCYRWPJLMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)NC2=CC3=C(C=C2)NN=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)





![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)

![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)
